5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine
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Overview
Description
5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these pathogens’ life cycles.
Mode of Action
It is known that the compound can be synthesized through the selective fluorination of 4-substituted 2-aminopyrimidines . The resulting compound has been used in the synthesis of fluorinated imatinib base , a tyrosine kinase inhibitor used in cancer treatment.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it may interfere with essential biochemical pathways in these pathogens, such as DNA replication, protein synthesis, or metabolic processes.
Result of Action
Based on its potential antitrypanosomal and antiplasmodial activities , it may inhibit the growth or proliferation of these pathogens, leading to their eventual death.
Biochemical Analysis
Biochemical Properties
5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival. Additionally, this compound can induce apoptosis, a process of programmed cell death, in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to target biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound may inhibit a kinase enzyme by occupying its active site, thereby preventing substrate binding and subsequent phosphorylation events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where a specific dosage range produces the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion. Additionally, this compound may affect metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its accumulation in specific tissues or cellular compartments, affecting its overall activity and function. For example, it may preferentially accumulate in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression and cellular responses. The precise localization of the compound can determine its effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidines. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high regioselectivity and yield . Another approach includes the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and catalysts would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminopyrimidine: Shares the pyrimidine core with a fluorine atom at a different position.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with different reactivity and applications.
Uniqueness
5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
5-(5-fluoropyridin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-8-1-6(2-12-5-8)7-3-13-9(11)14-4-7/h1-5H,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVQFAOYFKIQEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CN=C(N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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